molecular formula C21H20N2O5 B4586844 N~2~-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE

N~2~-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B4586844
M. Wt: 380.4 g/mol
InChI Key: FHINSBDICRBEKJ-UHFFFAOYSA-N
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Description

N~2~-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a propylphenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, including nitration, halogenation, and coupling reactions. One common method involves the nitration of a phenylbenzenesulfonamide derivative using reagents such as copper(II) nitrate, iron(III) nitrate, and ammonium nitrate . This is followed by halogenation to introduce the nitrophenyl group. The final step involves coupling the nitrophenyl intermediate with a propylphenoxy derivative under controlled conditions to form the desired furanamide compound.

Industrial Production Methods

Industrial production of N2-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of cost-effective and readily available reagents is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and propylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the propylphenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes. The furan ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-NITROPHENYL)-5-[(4-PROPYLPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and propylphenoxy groups, along with the furan ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-nitrophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-2-5-15-8-10-16(11-9-15)27-14-17-12-13-20(28-17)21(24)22-18-6-3-4-7-19(18)23(25)26/h3-4,6-13H,2,5,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHINSBDICRBEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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